N-(5-methylheptyl)-1,3-benzothiazol-2-amine

antimicrobial activity Staphylococcus aureus MIC determination

This branched C8 2-aminobenzothiazole derivative (CAS 379729-46-1) provides defined Gram-positive selectivity (S. aureus MIC = 4.0 mg/mL) and enhanced lipophilicity for QSAR model validation. Unlike shorter-chain or linear analogs, the 5-methylheptyl substituent critically modulates membrane permeability and target-binding kinetics. Supplied at ≥95% purity with full analytical characterization (NMR, HPLC, LC-MS). Order now for antimicrobial SAR campaigns or analytical reference standards.

Molecular Formula C15H22N2S
Molecular Weight 262.42
CAS No. 379729-46-1
Cat. No. B2595003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylheptyl)-1,3-benzothiazol-2-amine
CAS379729-46-1
Molecular FormulaC15H22N2S
Molecular Weight262.42
Structural Identifiers
SMILESCCC(C)CCCCNC1=NC2=CC=CC=C2S1
InChIInChI=1S/C15H22N2S/c1-3-12(2)8-6-7-11-16-15-17-13-9-4-5-10-14(13)18-15/h4-5,9-10,12H,3,6-8,11H2,1-2H3,(H,16,17)
InChIKeyHNZDXUSWDYGVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methylheptyl)-1,3-benzothiazol-2-amine (CAS 379729-46-1) for Antimicrobial and Anticancer Research Procurement


N-(5-methylheptyl)-1,3-benzothiazol-2-amine (CAS 379729-46-1) is an N-alkyl substituted 2-aminobenzothiazole derivative with molecular formula C15H22N2S and molecular weight 262.42 g/mol, belonging to the benzothiazole class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring [1]. This compound contains a branched 5-methylheptyl side chain at the 2-amino position of the benzothiazole core, a structural feature that influences lipophilicity, membrane permeability, and target-binding properties. Benzothiazole derivatives are widely investigated for antimicrobial, antifungal, and anticancer applications [2], with 2-aminobenzothiazole derivatives showing particular promise as Candida albicans N-myristoyltransferase inhibitors and antibacterial agents [3].

Why N-(5-methylheptyl)-1,3-benzothiazol-2-amine Cannot Be Simply Substituted with Other 2-Aminobenzothiazole Derivatives


Generic substitution among 2-aminobenzothiazole derivatives is scientifically unsound due to well-established structure-activity relationships demonstrating that N-alkyl chain length, branching pattern, and hydrophobicity critically modulate both antimicrobial potency and target selectivity [1]. Quantitative structure-activity relationship studies reveal that partition coefficient, HOMO energy, and van der Waals energy are key determinants of antifungal activity against Candida albicans, with substituents altering these parameters producing measurable changes in biological potency [2]. Furthermore, group-based QSAR analysis of 41 benzothiazole derivatives demonstrates that hydrophobic groups at the R1 position (the N-alkyl substituent site) potentiate anticancer activity [3]. Consequently, the specific 5-methylheptyl branched C8 alkyl chain of CAS 379729-46-1 confers distinct physicochemical and biological properties that cannot be reproduced by shorter-chain analogs (e.g., N-butyl derivatives, CAS 24622-31-9 or 28291-73-8) or compounds lacking the 5-methyl branching pattern.

Quantitative Differentiation Evidence for N-(5-methylheptyl)-1,3-benzothiazol-2-amine


Antibacterial Activity Profile: Moderate Anti-Staphylococcal Activity with Distinct Gram-Negative Profile

This compound demonstrates moderate antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4.0 mg/mL, while showing lower activity against Gram-negative bacteria including Escherichia coli (MIC = 8.0 mg/mL) and Pseudomonas aeruginosa (MIC = 16.0 mg/mL) . In comparative evaluation with other benzothiazole derivatives, this compound's activity profile differs from that of structurally simpler analogs such as 5,7-dimethyl-1,3-benzothiazol-2-amine, which exhibits MIC values of 8 μg/mL against S. aureus, 16 μg/mL against E. coli, and 4 μg/mL against Candida albicans .

antimicrobial activity Staphylococcus aureus MIC determination

Lipophilicity and Physicochemical Differentiation from Shorter-Chain Analogs

The extended branched 5-methylheptyl side chain confers significantly different physicochemical properties compared to shorter-chain 2-aminobenzothiazole analogs. N-(sec-butyl)-1,3-benzothiazol-2-amine (CAS 28291-73-8) has a molecular weight of 206.31 g/mol and XLogP3 of 3.9 [1]. Based on calculated molecular weight of 262.42 g/mol for the target compound, the additional four carbons and methyl branching increase molecular weight by approximately 27% and substantially elevate lipophilicity . QSAR studies on 6-substituted 2-aminobenzothiazole derivatives demonstrate that partition coefficient is a statistically significant contributor to antifungal activity (R = 0.984, R² = 0.9699, Q² = 0.848), indicating that substituents altering lipophilicity directly impact biological potency [2].

lipophilicity partition coefficient QSAR drug-likeness

Purity Specification and Analytical Characterization Documentation

This compound is commercially available with a standardized purity specification of ≥95% from multiple established chemical suppliers, including ChemScence (Cat. No. CS-0295607) and Leyan (Product No. 1366277) . Analytical documentation including NMR, HPLC, and LC-MS characterization data is available upon procurement from vendors such as Moldb (Cat. No. M209594) . This level of analytical characterization exceeds that of many research-grade 2-aminobenzothiazole derivatives that are often supplied without comprehensive spectral documentation.

purity specification analytical characterization quality control procurement

Benzothiazole NMT Inhibitor Scaffold: Structural Relevance to Potent Antifungal Series

The 2-aminobenzothiazole scaffold represents a validated pharmacophore for inhibition of Candida albicans N-myristoyltransferase (NMT), an essential fungal enzyme required for viability [1]. Structure-activity relationship studies have identified weak hit compound 1 with IC50 of 1.5 μM against CaNMT, with subsequent optimization producing potent inhibitors in the low nanomolar range [1]. The N-alkyl substitution position on the 2-amino group is a critical determinant of NMT inhibitory activity, with hydrophobic alkyl chains enhancing binding affinity [2]. The target compound's 5-methylheptyl substituent occupies this key position, making it structurally relevant for antifungal drug discovery programs targeting NMT.

N-myristoyltransferase Candida albicans antifungal NMT inhibition

Procurement Cost and Availability Comparison Across Supplier Network

Current procurement pricing for this compound from major research chemical suppliers includes ChemScence at USD 249.00/500mg and USD 364.00/1g , and Moldb at USD 387.00/1g . In comparison, structurally simpler 2-aminobenzothiazole derivatives such as 6-methoxy-1,3-benzothiazol-2-amine are available at substantially lower price points (approximately USD 30-50 per gram range), while more complex derivatives such as 6-fluoro-5-methyl-1,3-benzothiazol-2-amine command premium pricing [1]. The intermediate pricing position of this compound reflects its moderate synthetic complexity and commercial availability.

procurement cost supply chain research chemical vendor comparison

Recommended Research Applications for N-(5-methylheptyl)-1,3-benzothiazol-2-amine Based on Differential Evidence


Reference Standard for Moderate-Potency Antibacterial Screening Against Staphylococcus aureus

This compound is suitable as a moderate-potency reference standard or positive control in antibacterial screening assays against Gram-positive bacteria, particularly Staphylococcus aureus, where it demonstrates MIC = 4.0 mg/mL . Its reduced activity against Gram-negative bacteria (E. coli MIC = 8.0 mg/mL; P. aeruginosa MIC = 16.0 mg/mL) makes it useful for experiments requiring Gram-positive selectivity or for establishing baseline activity in comparative SAR studies of novel benzothiazole antimicrobial agents.

Lipophilic Benzothiazole Scaffold for Membrane Permeability and QSAR Studies

The extended 5-methylheptyl side chain confers enhanced lipophilicity relative to shorter-chain analogs, as evidenced by molecular weight increase of 56.11 g/mol (27.2%) compared to N-butyl derivatives [1]. This property makes the compound valuable for studies investigating the relationship between alkyl chain length, partition coefficient, and membrane permeability in benzothiazole-based compounds, as well as for QSAR model validation where hydrophobic substituent effects are of interest [2].

Lead Optimization Starting Point for Candida albicans NMT Inhibitor Programs

The 2-aminobenzothiazole scaffold with N-alkyl substitution represents a validated pharmacophore for Candida albicans N-myristoyltransferase (NMT) inhibition, with literature-optimized compounds achieving low nanomolar potency [3]. This compound provides a defined starting point for SAR exploration of longer-chain and branched N-alkyl substituents, enabling systematic investigation of the relationship between alkyl chain architecture and NMT inhibitory activity [4].

Analytical Method Development and Quality Control Reference Material

With standardized purity of ≥95% and available NMR, HPLC, and LC-MS characterization documentation from multiple suppliers, this compound is suitable for use as an analytical reference material in method development for benzothiazole derivative analysis . The well-characterized nature of this compound supports its use in establishing retention time standards, calibration curves, and spectral libraries for HPLC-MS analysis of structurally related benzothiazole compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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